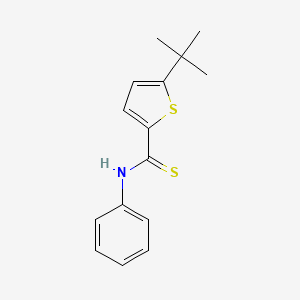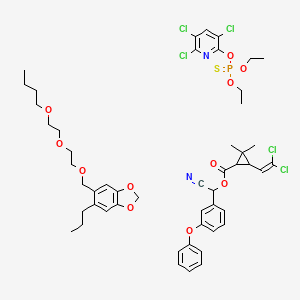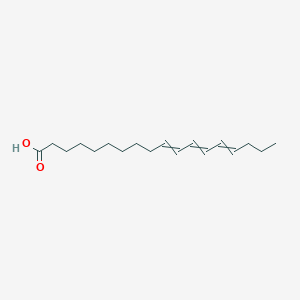
3,3-Dihexylpentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dihexylpentane-2,4-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the 2 and 4 positions of the pentane chain, with hexyl groups attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihexylpentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dihexylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dihexylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 3,3-Dihexylpentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hexyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Similar structure but with methyl groups instead of hexyl groups.
3,3-Diethylpentane-2,4-dione: Contains ethyl groups instead of hexyl groups.
3,3-Dipropylpentane-2,4-dione: Contains propyl groups instead of hexyl groups.
Uniqueness
3,3-Dihexylpentane-2,4-dione is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
112114-41-7 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3,3-dihexylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-5-7-9-11-13-17(15(3)18,16(4)19)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
NSCOZOWRDYTMHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)







![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

